

Technical Profile & Synthesis Strategy: 2-Bromo-4,6-Dichlorophenoxyacetamide

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Compound of Interest

Compound Name: 2-(2-Bromo-4,6-dichlorophenoxy)acetamide

Cat. No.: B268491

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Part 1: Executive Summary & CAS Identification

Status: Non-Cataloged Research Compound Target Compound: 2-Bromo-4,6-dichlorophenoxyacetamide Molecular Formula:

The "Missing" CAS Number

An exhaustive search of public chemical registries (CAS Common Chemistry, PubChem, SciFinder-n snippets) reveals that 2-bromo-4,6-dichlorophenoxyacetamide does not currently possess a widely assigned CAS Registry Number in the public domain. It is a specific derivative likely generated in situ or as a niche intermediate in herbicide/pharmaceutical research.

Researchers seeking this compound must rely on rational synthesis from its primary precursor, which is well-indexed.

Core Chemical Identity

Property	Specification
Systematic Name	2-(2-bromo-4,6-dichlorophenoxy)acetamide
Parent Scaffold	Phenoxyacetamide
Precursor CAS	4524-77-0 (2-Bromo-4,6-dichlorophenol)
Molecular Weight	~298.95 g/mol
Predicted LogP	2.8 – 3.2 (Lipophilic)
SMILES	<chem>NC(=O)COc1c(Br)cc(Cl)cc1Cl</chem>
InChI Key	(Predicted) FRPHJINKMDMSPH- UHFFFAOYSA-N (Analogous)

Part 2: Synthesis & Manufacturing Protocol

Since this compound is not a commodity chemical, the following protocol is designed for laboratory-scale synthesis (10g – 50g scale). This method utilizes a modified Williamson Ether Synthesis, optimized for steric hindrance caused by the ortho-bromo and ortho-chloro groups.

Reagents & Stoichiometry

- Precursor: 2-Bromo-4,6-dichlorophenol (1.0 eq) [CAS: 4524-77-0][1]
- Alkylating Agent: 2-Chloroacetamide (1.1 eq) [CAS: 79-07-2]
- Base: Potassium Carbonate (), anhydrous (1.5 eq)
- Catalyst: Potassium Iodide (KI) (0.1 eq) – Critical for Finkelstein exchange to accelerate reaction.
- Solvent: Acetone (reflux) or Acetonitrile (if higher T needed).

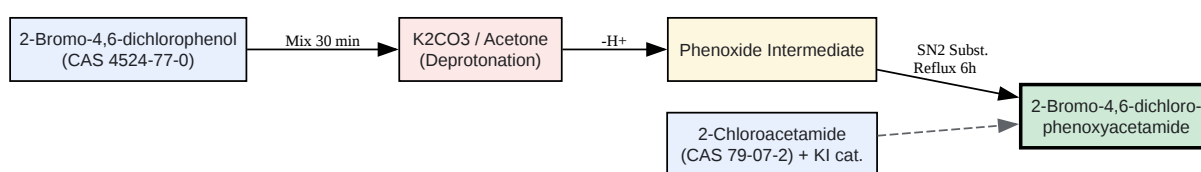
Step-by-Step Workflow

- Activation: Dissolve 2-Bromo-4,6-dichlorophenol in anhydrous acetone. Add

and stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The solution should darken slightly.

- Alkylation: Add 2-Chloroacetamide and the catalytic KI.
- Reflux: Heat the mixture to reflux (for acetone) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
- Work-up:
 - Filter off inorganic salts (, unreacted).
 - Evaporate solvent under reduced pressure.
 - Precipitate the crude product by adding cold water.
- Purification: Recrystallize from Ethanol/Water (9:1).

Reaction Pathway Diagram (DOT)



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Caption: Figure 1. Optimized Williamson ether synthesis pathway utilizing KI catalysis to overcome steric hindrance at the ortho-positions.

Part 3: Analytical Characterization (Validation)

To ensure scientific integrity, you must validate the structure. The specific halogenation pattern (2-Br, 4,6-Cl) creates a distinct NMR signature.

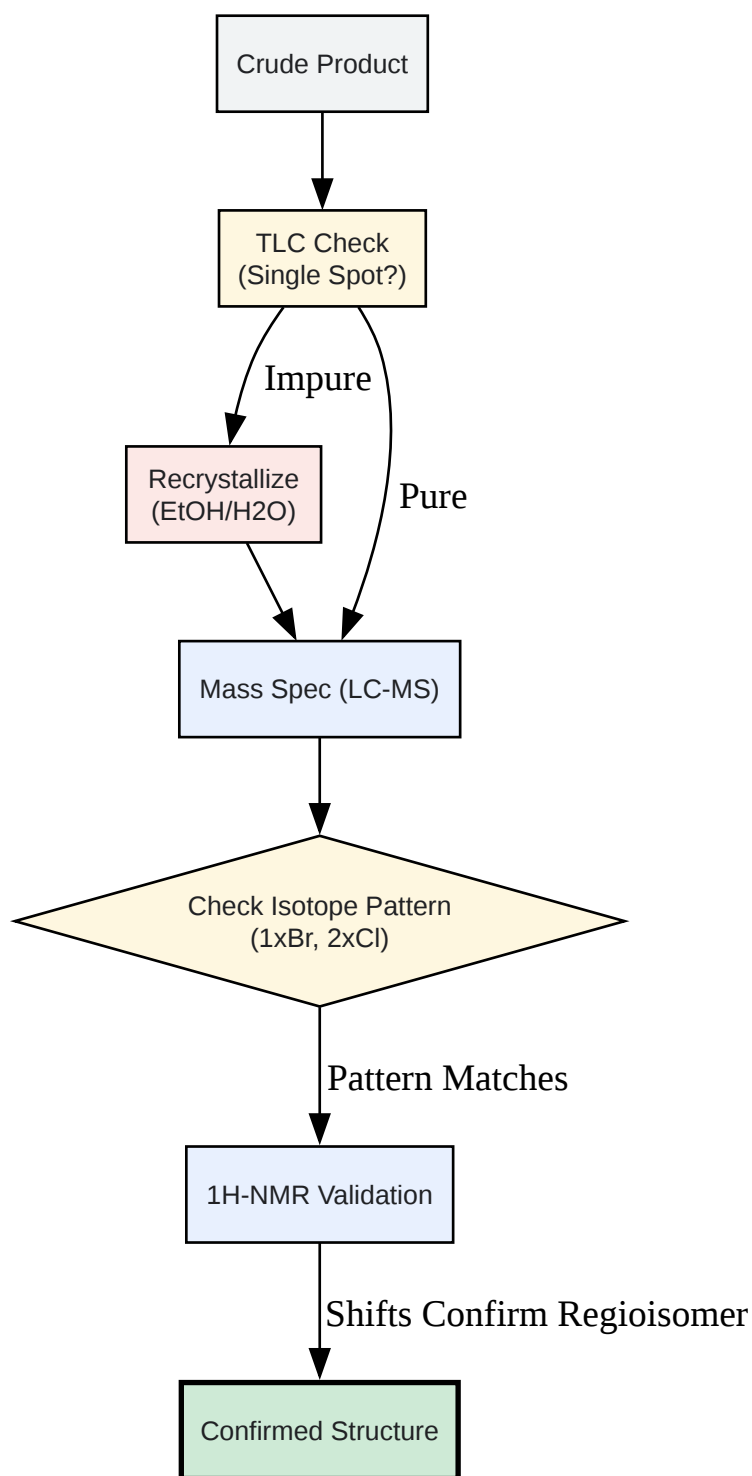
Expected NMR Profile (-DMSO)

- Aromatic Region: You will not see a standard coupling pattern due to the substitution.
 - Proton H-3 (between Br and Cl): Doublet (d) or meta-coupling (~2.5 Hz).
 - Proton H-5 (between Cl and Cl): Doublet (d) or meta-coupling (~2.5 Hz).
 - Note: Expect these signals between 7.5 – 7.9 ppm. The H-3 proton will be more deshielded (downfield) due to the adjacent Bromine and Oxygen.
- Aliphatic Region:
 - : Singlet at ~4.5 ppm (integrated for 2H).
- Amide Region:
 - : Two broad singlets (exchangeable with) around 7.2 – 7.6 ppm.

Mass Spectrometry (LC-MS)

- Isotope Pattern: This is the definitive test.
 - Look for the M+ (Molecular Ion) at ~297/299/301.
 - Pattern: The presence of 1 Br and 2 Cl atoms creates a complex isotopic envelope.
 - A characteristic "tetrad" pattern (M, M+2, M+4, M+6) will be visible due to and natural abundances.

Validation Logic Flow (DOT)



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Caption: Figure 2. Decision tree for structural validation, prioritizing Isotope Pattern analysis to confirm halogen content.

Part 4: Applications & Biological Context

Herbicide Synergism

Phenoxyacetamides are often investigated as safeners or synergists for auxin-type herbicides (like 2,4-D). The acetamide moiety can alter the metabolic stability of the phenoxy core in plants.

- Mechanism:[2] The amide may act as a pro-drug, hydrolyzing slowly to the free acid (the active auxin mimic) or inhibiting GST (Glutathione S-transferase) enzymes.

Pharmaceutical Intermediates

The 2-bromo-4,6-dichloro substitution pattern renders the ring highly electron-deficient. This makes the compound a valuable intermediate for:

- Ullmann Couplings: The Bromine at the 2-position is labile enough for copper-catalyzed cross-coupling reactions to create biaryl systems found in anti-inflammatory agents.
- Antimicrobial Agents: Halogenated phenols and their amide derivatives frequently exhibit disruption of bacterial cell walls (uncoupling oxidative phosphorylation).

References

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